(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid
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Overview
Description
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid is a boronic acid derivative that contains both a pyrimidine and a thiophene ring.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of (4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid typically involves the Suzuki-Miyaura coupling reaction. This reaction is a palladium-catalyzed cross-coupling between an aryl or vinyl boronic acid and an aryl or vinyl halide . The general reaction conditions include the use of a palladium catalyst, a base (such as potassium carbonate), and a solvent (such as toluene or ethanol) under an inert atmosphere .
Industrial Production Methods
Industrial production methods for this compound are similar to laboratory-scale synthesis but are optimized for larger scales. This includes the use of continuous flow reactors and more efficient purification techniques to ensure high yield and purity .
Chemical Reactions Analysis
Types of Reactions
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid primarily undergoes cross-coupling reactions, such as the Suzuki-Miyaura coupling . It can also participate in other types of reactions, including oxidation and substitution reactions.
Common Reagents and Conditions
Suzuki-Miyaura Coupling: Palladium catalyst, base (e.g., potassium carbonate), solvent (e.g., toluene or ethanol), inert atmosphere.
Oxidation Reactions: Oxidizing agents such as hydrogen peroxide or potassium permanganate.
Substitution Reactions: Nucleophiles such as amines or thiols.
Major Products
The major products formed from these reactions depend on the specific reactants used. For example, in Suzuki-Miyaura coupling, the product is typically a biaryl compound .
Scientific Research Applications
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid has a wide range of applications in scientific research:
Chemistry: Used as a reagent in cross-coupling reactions to form carbon-carbon bonds.
Medicine: Investigated for its potential use in drug development and synthesis of pharmaceutical intermediates.
Industry: Used in the production of advanced materials and polymers.
Mechanism of Action
The mechanism of action of (4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid in cross-coupling reactions involves the formation of a palladium complex. The palladium catalyst facilitates the transfer of the boronic acid group to the halide, forming a new carbon-carbon bond . This process involves oxidative addition, transmetalation, and reductive elimination steps .
Comparison with Similar Compounds
Similar Compounds
Thiophene-2-boronic acid: Another boronic acid derivative with a thiophene ring.
Pyrimidin-4-ylboronic acid: A boronic acid derivative with a pyrimidine ring.
Uniqueness
(4-(Pyrimidin-4-yl)thiophen-2-yl)boronic acid is unique due to the presence of both pyrimidine and thiophene rings, which can provide distinct electronic and steric properties compared to other boronic acids . This makes it particularly useful in the synthesis of complex molecules and materials.
Properties
Molecular Formula |
C8H7BN2O2S |
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Molecular Weight |
206.03 g/mol |
IUPAC Name |
(4-pyrimidin-4-ylthiophen-2-yl)boronic acid |
InChI |
InChI=1S/C8H7BN2O2S/c12-9(13)8-3-6(4-14-8)7-1-2-10-5-11-7/h1-5,12-13H |
InChI Key |
KEHZVUCSTCMMIJ-UHFFFAOYSA-N |
Canonical SMILES |
B(C1=CC(=CS1)C2=NC=NC=C2)(O)O |
Origin of Product |
United States |
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